2-(4-Acetamidocyclohexyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetamidocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBDJQHTIBXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951619 | |
| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-44-2, 2901-45-3 | |
| Record name | NSC175383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Acetamidocyclohexyl Acetic Acid
Established Synthetic Routes for 2-(4-Acetamidocyclohexyl)acetic Acid
The preparation of this compound has been approached through several synthetic pathways. The most common and well-documented methods involve the hydrolysis of its corresponding ester and purification through recrystallization to obtain the desired isomer.
A primary method for the synthesis of this compound involves the hydrolysis of its ethyl ester precursor, ethyl 2-(4-acetamidocyclohexyl)acetate. google.com This reaction is typically carried out under basic conditions. For instance, lithium hydroxide (B78521) hydrate (B1144303) can be used as the base in a solvent such as tetrahydrofuran (B95107) (THF). google.com The reaction mixture is stirred at a moderately elevated temperature to drive the hydrolysis to completion. google.com The general transformation is depicted below:
Reaction Scheme: Hydrolysis of Ethyl 2-(4-Acetamidocyclohexyl)acetate
Ethyl 2-(4-acetamidocyclohexyl)acetate + H₂O --(Base, e.g., LiOH)--> this compound + Ethanol
A specific example of this hydrolysis is the treatment of ethyl 2-(4-acetamido cyclohexyl) acetate (B1210297) with lithium hydroxide hydrate in tetrahydrofuran at a temperature of 45-50°C for approximately 6 hours. google.com
The synthesis of this compound often yields a mixture of cis and trans isomers. The separation of these isomers is crucial, as often only one isomer, typically the trans isomer, is desired for subsequent pharmaceutical applications. Recrystallization is a widely employed technique to isolate the pure trans isomer. google.comgoogle.com This method leverages the differing solubilities of the cis and trans isomers in a particular solvent system. researchgate.net
The synthesis of the precursor, trans-2-(4-aminocyclohexyl)acetic acid, can be achieved through the hydrogenation of 4-nitrophenylacetic acid, which results in a mixture of trans and cis isomers, with the trans isomer being predominant. Subsequent acetylation would lead to a mixture of the acetamido derivatives. The purification of the trans isomer of this compound is then accomplished through selective crystallization.
Stereoselective Synthesis and Isomeric Considerations in this compound Research
The cyclohexane (B81311) ring in this compound can exist in different conformations, leading to the possibility of cis and trans diastereomers. The relative orientation of the acetamido and acetic acid groups on the cyclohexane ring defines these isomers, which can exhibit different physical and biological properties.
The synthesis of this compound, often starting from precursors like 4-nitrophenylacetic acid, typically results in a mixture of cis and trans isomers. The hydrogenation of the aromatic ring to a cyclohexane ring is not always completely stereoselective.
The isolation of the individual isomers from the mixture is a key challenge. Fractional crystallization is a common and effective method for separating these isomers. researchgate.netgoogle.com This technique relies on the principle that the two isomers will have different solubilities in a given solvent, allowing one to crystallize out of the solution while the other remains dissolved. For example, in the case of related cyclohexane derivatives, the trans isomer of a dihydrochloride (B599025) salt was found to be less soluble in methanol (B129727) than the cis isomer, enabling their separation. google.com A similar principle can be applied to the isomers of this compound or its precursors.
Ensuring the stereoisomeric purity of this compound is critical, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients. Various analytical techniques are employed to determine the ratio of cis and trans isomers in a sample.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the isomers. nih.govfishersci.com Specific chromatographic columns and mobile phases can be developed to achieve baseline separation of the cis and trans peaks, allowing for accurate determination of the isomeric purity. nih.govfishersci.com For instance, reversed-phase HPLC using specialized columns has been successfully used to separate the cis and trans isomers of other pharmaceutical compounds. fishersci.com Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for distinguishing between the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring.
The control of stereoisomerism can be approached by employing stereoselective synthesis routes. researchgate.net While direct stereoselective synthesis of this compound is not widely reported, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are central to modern organic chemistry for controlling stereochemical outcomes. researchgate.net
This compound as a Key Synthetic Intermediate
This compound, particularly the trans isomer, serves as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.
It is a key intermediate in the synthesis of certain active pharmaceutical ingredients. For example, the related compound, trans-2-(4-aminocyclohexyl)acetic acid, is a known intermediate in the synthesis of Cariprazine, an atypical antipsychotic. google.com The acetamido group in this compound can be hydrolyzed to an amino group, which can then be further functionalized.
The utility of this compound as an intermediate is highlighted in various patented synthetic processes. For instance, it is used in the preparation of trans 2-(4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide, which is another intermediate in multi-step syntheses. google.com
Role in the Construction of Complex Organic Molecules
The bifunctional nature of this compound makes it a valuable intermediate for assembling more elaborate molecular architectures. The cyclohexane ring serves as a rigid, saturated core, a desirable feature in modern medicinal chemistry for improving properties like solubility and metabolic stability. nih.gov Synthetic strategies can leverage the existing functional groups as handles for extension or cyclization.
For instance, the carboxylic acid can be activated and coupled with amines or alcohols to build larger systems, while the acetamido group can be hydrolyzed to a primary amine, providing a new site for functionalization. The cyclohexane ring itself can be a template upon which further stereochemical complexity is built. Methodologies such as Diels-Alder cycloadditions or Friedel-Crafts alkylations on related cyclohexane precursors are used to introduce substituents, which can then be elaborated into structures analogous to this compound. These subsequent transformations allow for the construction of intricate polycyclic systems or highly substituted acyclic chains appended to the central carbocyclic frame.
Utility as a Building Block and Scaffold in Chemical Libraries and Drug Discovery Efforts
In the realm of drug discovery, chemical building blocks are fundamental units used to construct large combinatorial libraries of molecules for high-throughput screening. biosynce.comnih.gov this compound is an exemplary building block because it embodies several characteristics sought after in library design. Its structure contains both hydrogen-bond donors and acceptors, features that are critical for molecular recognition and binding to biological targets. wiley-vch.de
The saturated C(sp³)-rich scaffold is increasingly valued in pharmaceutical design as a means to achieve improved physicochemical properties compared to flat, aromatic systems. nih.gov The presence of two distinct functional groups allows for a "two-cycle" library synthesis approach. nih.gov For example, the carboxylic acid can be coupled with a diverse set of amines to create a library of amides. Subsequently, the acetamido group on the cyclohexane ring could be modified across this library to introduce another layer of structural diversity, rapidly generating thousands of unique compounds for biological evaluation. pharmaceutical-technology.com This modular approach is central to modern drug discovery efforts, enabling the systematic exploration of chemical space to identify novel therapeutic leads. nih.govnih.gov
Precursor for Specific Pharmaceutical Compounds
The structural motif of a substituted cyclohexyl acetic acid is present in several active pharmaceutical ingredients. A notable example is Gabapentin, or 1-(aminomethyl)cyclohexaneacetic acid, a widely used anticonvulsant and analgesic. While not a direct precursor, the synthesis of Gabapentin and related structures illustrates the utility of the this compound core.
A synthetic route to Gabapentin involves intermediates like cyclohexylidene acetic acid derivatives. google.com In a hypothetical application, this compound could serve as a starting point for Gabapentin analogues. The synthesis would require the removal of the acetamido group and the introduction of an aminomethyl group at a different position, but the core cyclohexylacetic acid framework remains. A patented process for a related compound involves the Michael reaction of a cyclohexylene acetic ester with nitromethane, followed by hydrogenation to yield the aminomethyl group. google.com This demonstrates the value of the cyclohexylacetic acid scaffold as a key intermediate in the synthesis of targeted, neurologically active pharmaceuticals.
Derivatization Strategies and Analogue Synthesis for this compound
The generation of analogues from a parent structure is a cornerstone of medicinal chemistry, aimed at optimizing biological activity and pharmacokinetic properties. This compound offers multiple handles for such derivatization.
Modification of the Acetamido Moiety
The acetamido group (–NHCOCH₃) provides a site for significant structural variation. The amide bond can be hydrolyzed under acidic or basic conditions to reveal the corresponding primary amine, 4-(carboxymethyl)cyclohexylamine. This amine is a versatile nucleophile that can be reacted with a wide array of electrophilic reagents to generate a diverse set of analogues.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Halides, Anhydrides | Substituted Amides |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |
This table outlines potential derivatization strategies following hydrolysis of the acetamido group.
For example, reacting the resulting amine with various sulfonyl chlorides would yield a library of sulfonamides, a functional group prevalent in many approved drugs. nih.gov This systematic modification allows for fine-tuning of properties such as lipophilicity and hydrogen bonding capacity.
Functionalization of the Carboxylic Acid Group
The carboxylic acid is one of the most versatile functional groups in organic chemistry. wiley-vch.de Beyond standard transformations like esterification and amide bond formation, recent advances in catalysis have enabled novel modifications. nih.govprinceton.edu
Metallaphotoredox catalysis, for instance, allows for the direct use of aliphatic carboxylic acids in cross-coupling reactions. nih.govprinceton.edu This method can be used for alkylation, arylation, and amination, proceeding via a radical intermediate formed through decarboxylation. princeton.edu This powerful strategy enables the direct coupling of the cyclohexylacetic acid scaffold to a wide range of molecular fragments, which is highly valuable for late-stage functionalization in drug discovery programs. nih.gov
| Transformation | Method/Reagents | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters |
| Amidation | Amine, Coupling Agent (e.g., EDAC) nih.gov | Amides |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Decarboxylative Arylation | Metallaphotoredox Catalysis nih.govprinceton.edu | Arylated Cyclohexane |
| Decarboxylative Alkylation | Metallaphotoredox Catalysis nih.govprinceton.edu | Alkylated Cyclohexane |
This table summarizes key functionalization strategies for the carboxylic acid moiety.
These methods dramatically expand the accessible chemical space from this single building block, allowing for the synthesis of analogues with modified pharmacokinetic profiles or novel interactions with biological targets. nih.gov
Cyclohexane Ring Modifications and Substituent Effects
Direct functionalization of the saturated cyclohexane ring presents a significant synthetic challenge but offers a powerful route to novel analogues. Modern methods in C–H activation chemistry have begun to address this challenge. Palladium-catalyzed protocols have been developed that enable the direct, site-selective arylation of C(sp³)–H bonds in cycloalkane carboxylic acids. nih.gov
This strategy, known as transannular C–H functionalization, can introduce aryl groups at the γ-position (C4) of the cyclohexane ring, relative to the carboxylic acid-bearing substituent. nih.gov Applying this to this compound could potentially allow for the introduction of substituents directly onto the ring, creating a new stereocenter and significantly altering the molecule's three-dimensional shape. Such modifications can have profound effects on biological activity by improving binding affinity or altering the vector of substituents to probe different regions of a target's binding pocket. nih.gov The ability to selectively modify the carbocyclic core is a cutting-edge technique for generating structurally unique and potentially potent pharmaceutical candidates. nih.gov
Molecular Structure and Conformation Studies of 2 4 Acetamidocyclohexyl Acetic Acid
Advanced Spectroscopic Characterization in Research
Spectroscopic methods are indispensable tools for the structural characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and FT-Raman), and high-resolution mass spectrometry offer detailed insights into the connectivity, functional groups, and elemental composition of 2-(4-Acetamidocyclohexyl)acetic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclohexyl ring, the acetamido group, and the acetic acid moiety. The chemical shifts of the cyclohexane (B81311) protons would appear as a complex series of multiplets, typically in the range of 1.0-2.2 ppm. The specific chemical shifts and coupling patterns of these protons would be indicative of their axial or equatorial orientation on the cyclohexane ring. The methine proton of the C-H group to which the acetic acid is attached and the methine proton of the C-H group to which the acetamido group is attached would likely resonate at a slightly downfield region compared to the other cyclohexane protons due to the electron-withdrawing effects of the substituents. The methylene protons of the acetic acid group (-CH₂COOH) would be expected to appear as a doublet in the range of 2.2-2.5 ppm. The methyl protons of the acetamido group (-NHCOCH₃) would give rise to a singlet at approximately 1.9-2.1 ppm. The amide proton (-NH) would likely be observed as a broad singlet between 5.0 and 8.0 ppm, and the acidic proton of the carboxylic acid (-COOH) would appear as a very broad singlet, typically downfield, between 10.0 and 13.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm, while the carbonyl carbon of the amide group would likely appear at a similar range of 170-180 ppm. The carbons of the cyclohexane ring would resonate in the aliphatic region, typically between 25-50 ppm. The carbon atom attached to the nitrogen of the acetamido group and the carbon atom attached to the acetic acid group would be shifted slightly downfield compared to the other ring carbons. The methylene carbon of the acetic acid group would likely have a chemical shift in the range of 40-50 ppm, and the methyl carbon of the acetamido group would be observed at approximately 20-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexane Ring Protons | 1.0 - 2.2 (multiplets) | 25 - 50 |
| -CH₂COOH | 2.2 - 2.5 (doublet) | 40 - 50 |
| -NHCOCH₃ | 1.9 - 2.1 (singlet) | 20 - 30 |
| -NH | 5.0 - 8.0 (broad singlet) | - |
| -COOH | 10.0 - 13.0 (broad singlet) | 170 - 185 |
| -C=O (amide) | - | 170 - 180 |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
In the FT-IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. orgchemboulder.comnih.gov The N-H stretching of the amide group is expected to show a moderate absorption band around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) would likely be observed as a strong peak in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would appear around 1550 cm⁻¹. The C-N stretching vibration can be expected in the 1250-1020 cm⁻¹ range. sjctnc.edu.in The C-H stretching vibrations of the cyclohexane and methyl groups would be observed in the 2850-3000 cm⁻¹ region. asianpubs.org
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong signals in IR, non-polar bonds often show stronger signals in Raman. Therefore, the C-C stretching vibrations of the cyclohexane ring and the C-H bonds would be prominent in the FT-Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad) | Weak |
| C=O stretch | 1700-1725 (strong) | Moderate | |
| Amide (-NHCOCH₃) | N-H stretch | ~3300 (moderate) | Weak |
| C=O stretch (Amide I) | 1630-1680 (strong) | Moderate | |
| N-H bend (Amide II) | ~1550 (moderate) | Weak | |
| C-N stretch | 1250-1020 (moderate to weak) | Moderate | |
| Alkyl (-CH, -CH₂, -CH₃) | C-H stretch | 2850-3000 (strong) | Strong |
| Cyclohexane | C-C stretch | Weak | Strong |
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. chimia.chpnnl.gov For this compound (C₁₀H₁₇NO₃), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula. Techniques such as electrospray ionization (ESI) would likely be used to generate ions of the molecule for analysis. pnnl.gov The high resolving power of modern mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental compositions. pnnl.gov
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry provides theoretical insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT): DFT calculations are a common method for investigating the electronic properties of molecules. nih.govtandfonline.com These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties.
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich acetamido and carboxylic acid groups, while the LUMO would be distributed over the carbonyl groups.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution in a molecule. wuxiapptec.compearson.comlibretexts.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. avogadro.cc In the MEP map of this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide would be shown as red or yellow, indicating regions of high electron density and potential sites for electrophilic attack. The acidic proton of the carboxylic acid and the amide proton would be depicted in blue, signifying electron-deficient regions susceptible to nucleophilic attack. pearson.comavogadro.cc
Fukui Function Analysis: The Fukui function is a local reactivity descriptor derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govwikipedia.orgscm.com For this compound, Fukui function analysis would likely identify the carbonyl carbons as the primary sites for nucleophilic attack and the oxygen and nitrogen atoms as the main sites for electrophilic attack. nih.govresearchgate.net
The 1,4-disubstituted cyclohexane ring in this compound can exist as either cis or trans diastereomers. spcmc.ac.in Each of these diastereomers can adopt two interconverting chair conformations. spcmc.ac.inlibretexts.org
For the trans isomer, the diequatorial conformation, where both the acetamido and the acetic acid groups occupy equatorial positions, is expected to be significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial steric interactions. fiveable.me For the cis isomer, both chair conformations will have one axial and one equatorial substituent. spcmc.ac.in The preferred conformation will be the one where the bulkier substituent occupies the equatorial position to minimize steric strain.
Due to a lack of specific research data on the molecular docking of this compound, the requested article focusing on its interaction with potential biological targets cannot be generated at this time.
Extensive searches for molecular docking studies pertaining specifically to this compound did not yield any publicly available scientific literature or data. While research exists on related compounds and various acetic acid derivatives, the strict requirement to focus solely on the specified molecule prevents the inclusion of this information.
To provide a scientifically accurate and detailed analysis as requested, data from computational studies, such as binding affinities and interactions with specific protein targets, is essential. Without such dedicated research on this compound, any attempt to fulfill the request would involve speculation or the inclusion of data from other molecules, which would violate the provided instructions.
Structure Activity Relationship Sar Investigations of 2 4 Acetamidocyclohexyl Acetic Acid Analogues
Elucidation of Structural Determinants for Biological Activity
The spatial arrangement of these functional groups is a critical determinant of activity. The cyclohexane (B81311) ring acts as a lipophilic spacer, influencing the molecule's ability to cross biological membranes and orienting the pharmacophoric groups—the acetamido and acetic acid moieties—in a specific three-dimensional arrangement. The distances and relative orientations between the nitrogen of the acetamido group and the carboxylate of the acetic acid are thought to be crucial for receptor binding, mimicking the zwitterionic nature of GABA at physiological pH.
Impact of Cyclohexane Ring Substitution Patterns on Activity
The substitution pattern on the cyclohexane ring profoundly impacts the biological activity of 2-(4-Acetamidocyclohexyl)acetic acid analogs. The relative orientation of the acetamido and acetic acid groups, whether cis or trans, is a primary factor influencing the molecule's conformation and, consequently, its interaction with the target protein.
Generally, in related cyclohexane-containing bioactive molecules, the trans isomers are often found to be more potent than their cis counterparts. This is because the trans configuration typically results in a more extended and rigid conformation, which may be more favorable for fitting into a specific binding pocket. For instance, in the synthesis of related compounds like trans-4-aminocyclohexyl acetic acid ethyl ester, methods are specifically developed to separate the trans isomer from the cis isomer, highlighting the importance of this stereochemical arrangement.
Influence of Acetamido and Acetic Acid Moieties on SAR Profiles
The acetamido and acetic acid moieties are the key pharmacophoric elements of this compound, directly participating in interactions with the biological target.
The interplay between the ionized carboxylic acid and the polar acetamido group creates a specific electrostatic and hydrogen-bonding potential that is essential for molecular recognition by the target protein.
Stereochemical Implications in Structure-Activity Relationships of this compound and its Derivatives
Stereochemistry is a critical factor governing the biological activity of this compound and its derivatives. The presence of chiral centers in the molecule, particularly at the points of substitution on the cyclohexane ring and on the acetic acid side chain, can lead to the existence of multiple stereoisomers, each potentially exhibiting different pharmacological profiles.
The relative stereochemistry of the substituents on the cyclohexane ring (cis vs. trans) is of paramount importance. As previously mentioned, the trans isomer generally enforces a more defined and extended conformation, which is often preferred for optimal binding to a biological target. The separation of cis and trans isomers is a common practice in the synthesis of related cyclohexane derivatives, underscoring the significance of this stereochemical aspect. google.com
Biological and Biochemical Research Applications of 2 4 Acetamidocyclohexyl Acetic Acid and Its Derivatives
In Vitro Biological Activity Studies
In vitro research provides a controlled environment to assess the direct biological effects of chemical compounds on cells and isolated biomolecules. For 2-(4-acetamidocyclohexyl)acetic acid and its derivatives, these studies have spanned from observing broad cellular responses to pinpointing specific enzymatic interactions and antimicrobial properties.
Acetic acid and its derivatives have been shown to exert significant influence over fundamental cellular processes, including stress responses and biosynthesis. In the fungus Saccharomyces cerevisiae (budding yeast), the accumulation of acetic acid is a physiological trigger that induces growth-signaling pathways and elevates both oxidative and replication stress. nih.gov This leads to intracellular acidification, which activates the highly conserved Ras and cAMP-dependent signaling pathways. nih.gov In stationary phase cultures, this accumulation inhibits proper G1 cell cycle arrest and is particularly toxic to cells that fail to halt division. nih.gov Studies in zebrafish have also demonstrated that acetic acid injection elicits clear stress-related responses, including an increase in whole-body cortisol levels. nih.gov
Derivatives of related acetamido sugars have also been investigated for their effects on biosynthesis. For instance, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose and its galactose analog were synthesized to probe their impact on glycosaminoglycan biosynthesis in hepatocytes. nih.gov At a concentration of 1.0 mM, the glucopyranose derivative reduced the incorporation of radiolabeled precursors into glycosaminoglycans significantly. nih.gov The galactopyranose derivative showed an even more potent inhibitory effect on glycosaminoglycan synthesis and also moderately reduced the incorporation of leucine (B10760876) into cellular proteins, indicating an impact on protein synthesis. nih.gov Furthermore, research on bovine fetal muscle cells exposed to 2,4-dichlorophenoxy acetic acid (2,4-D), another acetic acid derivative, revealed an increase in cell differentiation and degeneration compared to control cultures. nih.gov
A significant area of research for derivatives of this compound has been their interaction with key metabolic enzymes, particularly pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.gov PDKs are crucial regulators of cellular metabolism, specifically by inhibiting the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. nih.govdrugbank.com The overexpression of PDKs is a hallmark of many cancer cells, contributing to the metabolic shift known as the Warburg effect. nih.gov
Through virtual ligand screening and subsequent enzymatic assays, several compounds structurally related to this compound were identified as potent inhibitors of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4). nih.gov Notably, compounds designated as 7 and 11 in the study demonstrated strong inhibition of PDK1, with IC50 values of 0.62 µM and 0.41 µM, respectively. nih.gov These compounds also showed similar inhibitory effects on the other PDK isoforms. nih.gov The inhibition of PDKs by these molecules restores PDC activity, thereby reversing the glycolytic switch and promoting oxidative phosphorylation. nih.gov This enzymatic inhibition was further shown to reduce PDC phosphorylation and lactate (B86563) formation in NCI-H1975 lung cancer cells, particularly under hypoxic conditions. nih.gov
The inhibition of PDK4, in particular, has been shown to protect cardiomyocytes from damage by reducing lactate accumulation. nih.gov Using the known PDK inhibitor dichloroacetic acid (DCA), researchers demonstrated improved cell survival and restored mitochondrial function in cardiomyocyte models of sepsis. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives on Pyruvate Dehydrogenase Kinase (PDK) Isoforms
The search for novel antimicrobial and antifungal agents has led to the investigation of various heterocyclic compounds derived from or incorporating an acetic acid moiety. Acetic acid itself is known to have broad-spectrum antibacterial activity, with studies showing it can inhibit the growth of common wound pathogens and eradicate mature biofilms. nih.gov For a range of 29 clinical isolates, including P. aeruginosa and A. baumannii, acetic acid demonstrated a minimum inhibitory concentration (MIC) of 0.16–0.31%. nih.gov
More complex derivatives have also shown significant promise. A series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were synthesized and tested against standard bacterial and fungal strains. health-man.com.ua Within this series, certain compounds displayed notable antifungal activity against Candida albicans and moderate antimicrobial effects against Pseudomonas aeruginosa. health-man.com.ua Similarly, the synthesis of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoles yielded compounds with very strong antifungal activity against Candida albicans and Candida glabrata. nih.gov
Other research has focused on different structural classes. Newly synthesized 2-mercaptobenzothiazole (B37678) derivatives carrying an acetamide (B32628) group showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In another study, 1,2,4-oxadiazole (B8745197) derivatives containing an acetic acid-related structure were synthesized and screened. nih.gov Compounds 4f and 4q from this series exhibited significant antifungal activity against several plant pathogenic fungi, with EC50 values for compound 4f as low as 8.81 µg/mL against Colletotrichum capsica. nih.gov
Table 2: Selected Antimicrobial and Antifungal Activities of Acetic Acid and its Derivatives
Mechanistic Investigations at the Molecular Level
Understanding the broader biological effects of a compound necessitates a deeper investigation into its molecular interactions. Research on this compound derivatives and related structures has begun to elucidate the specific molecular targets and biochemical pathways they modulate.
The most clearly identified molecular targets for derivatives of this compound are the pyruvate dehydrogenase kinases (PDKs). nih.gov The discovery of potent PDK inhibitors was achieved through a combination of virtual screening, which predicts binding affinity based on molecular structure, and subsequent enzymatic assays to confirm the interaction. nih.gov The inhibition of PDKs prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). nih.gov This targeting is particularly relevant in cancer therapy, as it counteracts the Warburg effect, a metabolic reprogramming that favors glycolysis even in the presence of oxygen, by forcing cancer cells to rely more on mitochondrial respiration. nih.gov
For antifungal derivatives, in silico docking studies have been employed to predict binding mechanisms. For example, acetamide derivatives of 2-aminobenzothiazoles were analyzed for their potential binding modes within the active site of the Candida albicans N-myristoyltransferase enzyme, a potential target for antifungal drugs. umpr.ac.id Similarly, molecular docking studies of 2-octanoylbenzohydroquinone, an active antifungal compound, helped to identify it as a potential candidate for further development. mdpi.com
The interaction of these compounds with their molecular targets initiates a cascade of downstream biochemical events and modulates key signaling pathways. The inhibition of PDKs by derivatives of this compound directly impacts the metabolic flux within the cell. nih.gov By maintaining the activity of the PDC, these inhibitors decrease the conversion of pyruvate to lactate and increase its conversion to acetyl-CoA for entry into the TCA cycle. nih.govnih.gov This was confirmed by observations of reduced PDC phosphorylation and lower lactate levels in cancer cells treated with these compounds. nih.gov
Broader studies on fatty acids and acetic acid provide insight into other potential signaling interactions. Saturated fatty acids have been shown to activate Toll-like receptor-4 (TLR4), initiating downstream signaling through both MyD88-dependent and phosphatidylinositol 3-kinase (PI3K)/AKT pathways. nih.gov This activation leads to the expression of inflammatory genes. nih.gov Conversely, certain polyunsaturated fatty acids can inhibit this pathway. nih.gov Given the structural nature of this compound, exploring its potential modulation of such pathways is a logical next step. In yeast, acetic acid stress has been shown to activate the Ras-cAMP pathway, which is a central regulator of growth and stress response. nih.gov Furthermore, metabolites like acetyl-CoA, the levels of which are modulated by PDK activity, are themselves critical signaling molecules that can influence gene expression through mechanisms like histone acetylation. nih.gov
Research Tools and Probes Derived from this compound
Application as Fluorescence-Based Assays and Imaging Probes
There is currently no available research describing the modification of this compound to create fluorescent probes or its application in fluorescence-based assays and imaging.
Use in Investigating Protein-Protein Interactions
No published studies were found that utilize this compound or its derivatives to investigate protein-protein interactions.
Future Research Trajectories and Interdisciplinary Prospects
Design and Synthesis of Advanced Analogues for Targeted Research and Enhanced Specificity
The development of advanced analogues of 2-(4-Acetamidocyclohexyl)acetic acid is a key trajectory for refining its biological activity and achieving enhanced specificity. The synthesis of new derivatives allows researchers to systematically investigate structure-activity relationships (SAR), identifying the key molecular features responsible for its effects.
Strategies for Analogue Design:
The design of more specific and potent analogues can be approached by modifying three primary regions of the parent molecule: the cyclohexyl ring, the acetamido group, and the acetic acid moiety. General synthetic strategies often involve multi-step reactions starting from commercially available materials. researchgate.netnih.gov For instance, the synthesis of related acetamide (B32628) derivatives can be achieved through the condensation of an appropriate acid with an amine. nih.govarchivepp.com
Modification of the Cyclohexyl Ring: Introducing substituents, altering the stereochemistry (cis/trans configuration), or replacing the ring with other cyclic or heterocyclic structures can significantly impact the molecule's interaction with biological targets.
Alteration of the Acetamido Group: The amide bond can be replaced with other functional groups, such as sulfonamides or ureas, to probe the importance of its hydrogen bonding capabilities. The acetyl group itself can be substituted with larger or more electronically diverse acyl groups.
Derivatization of the Acetic Acid Moiety: The carboxylic acid can be converted into esters, amides, or other bioisosteres to modify the compound's acidity, polarity, and pharmacokinetic properties. For example, reacting the acid with N,O-dimethylhydroxylamine can produce a Weinreb amide, a versatile intermediate for further chemical transformations. google.com
The table below illustrates potential synthetic modifications to generate advanced analogues for targeted research.
| Molecular Region | Modification Strategy | Potential Outcome | Example Precursor/Reagent |
| Cyclohexyl Ring | Introduction of hydroxyl or keto groups | Altered polarity and binding interactions | 4-Hydroxycyclohexylacetic acid biosynth.com |
| Acetamido Group | Replacement of acetyl with benzoyl group | Increased steric bulk and hydrophobicity | Benzoyl chloride |
| Acetic Acid Moiety | Esterification | Increased lipophilicity, potential for prodrugs | Ethanol, Methanol (B129727) google.com |
| Acetic Acid Moiety | Amidation | Modified hydrogen bonding and solubility | Various primary/secondary amines |
These synthetic efforts aim to create a library of compounds for screening. By systematically altering the structure, researchers can develop analogues with improved selectivity for specific biological targets, such as enzymes or receptors, thereby minimizing off-target effects and enhancing their utility as research tools. mdpi.com
Exploration of Novel Research Applications Beyond Current Scope (e.g., agricultural, materials science)
The structural motifs within this compound suggest potential applications beyond its traditional research context. The acetic acid functional group, in particular, is found in molecules used across various industries, including agriculture and materials science.
Agricultural Applications:
Acetic acid and its derivatives have established roles in agriculture. Acetic acid itself can function as a natural, contact herbicide by destroying plant cell membranes, leading to desiccation. researchgate.net Its effectiveness is particularly noted against broadleaf weeds. researchgate.netresearchgate.net Furthermore, phenoxyacetic acids, a related class of compounds, are widely used as systemic herbicides. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a common herbicide that selectively kills most broadleaf weeds by inducing uncontrolled growth, while leaving grasses relatively unharmed. wikipedia.org
Future research could explore whether derivatives of this compound exhibit similar herbicidal or plant growth-regulating properties. The cyclohexyl and acetamido groups could modify the compound's uptake, translocation, and mechanism of action within plants, potentially leading to the discovery of new agricultural chemicals. nih.gov
Materials Science Applications:
In materials science, carboxylic acids are used as building blocks, modulators, and surface functionalization agents. Acetic acid, for instance, has been employed as a modulator in the synthesis of nanoscale metal-organic frameworks (MOFs), influencing the size and morphology of the resulting particles. mdpi.com It has also been used to functionalize nanomagnetic particles to create reusable catalysts for organic synthesis. researchgate.net The unique structure of this compound, with its combination of a carboxylic acid, an amide, and a saturated ring, could be leveraged in the following areas:
Polymer Synthesis: It could serve as a monomer or an additive in the synthesis of specialty polymers, where the acetamido group could provide sites for hydrogen bonding, influencing the material's mechanical properties.
Surface Modification: The carboxylic acid group can anchor the molecule to metal or metal oxide surfaces. Such modified surfaces could be designed to have specific properties, like altered wettability or biocompatibility. Computational materials science could be used to predict the interactions between such molecules and material surfaces. nipponsteel.com
Integration with Systems Biology and Cheminformatics Approaches for Predictive Modeling and Discovery
The integration of computational methods is set to revolutionize the study of this compound and its analogues. Cheminformatics and systems biology offer powerful tools for predicting molecular properties, understanding complex biological interactions, and guiding experimental research. nih.govnih.gov
Cheminformatics and Predictive Modeling:
Cheminformatics utilizes computational techniques to analyze and model chemical data. For a compound like this compound, these approaches can accelerate the discovery of novel analogues with desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model with existing analogues, researchers can predict the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking simulations can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity and selectivity. researchgate.net
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This allows for the early identification of candidates with potentially poor pharmacokinetic profiles, saving time and resources.
The table below summarizes key computational approaches and their applications.
| Computational Approach | Description | Application for this compound |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Predict the potency of new analogues before synthesis. |
| Molecular Docking | Simulates the binding of a ligand to a receptor. researchgate.net | Identify potential biological targets and prioritize analogues with high binding affinity. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. nih.gov | Design novel molecules that fit the activity requirements of a specific target. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understand the stability of the compound-target complex and conformational changes upon binding. |
Systems Biology Integration:
Systems biology aims to understand the broader biological context in which a compound acts. Instead of focusing on a single target, it examines the effect of a molecule on entire pathways, networks, and cellular systems. By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of a compound's effects, potentially uncovering novel mechanisms of action, identifying biomarkers of response, and predicting off-target effects. This holistic approach provides a deeper understanding of the biological implications of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 2-(4-Acetamidocyclohexyl)acetic acid, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via acetylation of 2-(4-aminocyclohexyl)acetic acid precursors. Key steps include:
- Amide bond formation : Reacting the amine group with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 1.8–2.1 ppm for acetamide protons) .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves cyclohexane chair conformation and acetamide spatial orientation. Example: Centrosymmetric dimers linked via O–H···O hydrogen bonds (R₂²(8) motif) .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish equatorial/axial substituents on the cyclohexane ring (e.g., coupling constants >3 Hz for axial protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 214.1443 (calculated for C₁₀H₁₇NO₃) .
Q. How can researchers assess the compound’s antioxidant activity in vitro?
Methodological Answer:
- DPPH assay : Dissolve the compound in methanol (0.1–100 μM), mix with DPPH radical solution, and measure absorbance at 517 nm after 30 min .
- ORAC assay : Use fluorescein as a probe, monitor fluorescence decay under peroxyl radical induction, and compare to Trolox standards .
- Data normalization : Express activity as IC₅₀ (μM) ± SEM, with ascorbic acid as a positive control .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
- Storage : Keep in amber vials at 2–8°C under argon to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst selection : Compare boron trifluoride etherate vs. H₂SO₄ for acetylation efficiency (monitor via TLC) .
- Scale-up adjustments : Use flow chemistry systems to maintain temperature control and reduce exothermic side reactions .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Purity reassessment : Verify compound integrity via elemental analysis and LC-MS to rule out degradation products .
- Assay variability : Cross-validate using orthogonal methods (e.g., FRAP assay vs. ABTS⁺ scavenging) .
- Cell line specificity : Test across multiple models (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify tissue-dependent effects .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR) for anti-inflammatory potential .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem BioAssay .
- Retrosynthesis AI : Apply Template_relevance models (Pistachio, Reaxys) to design novel analogs with modified cyclohexyl substituents .
Q. How does stereochemistry influence biological activity?
Methodological Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
- Activity comparison : Test each enantiomer in kinase inhibition assays (e.g., JNK3 inhibition) to identify stereospecific effects .
- Crystallographic analysis : Compare hydrogen-bonding networks of R/S isomers to correlate conformation with receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
